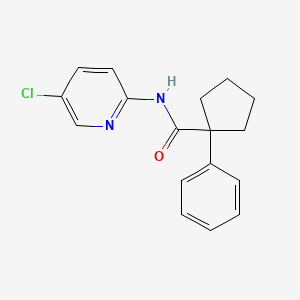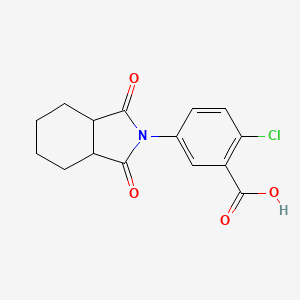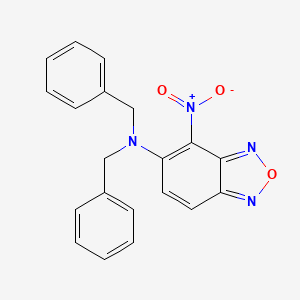
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely expressed in the central nervous system.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been widely used in scientific research as a tool to investigate the role of mGluR5 in various physiological and pathological processes. For example, N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been used to study the effects of mGluR5 activation on synaptic plasticity, learning, and memory. It has also been used to investigate the role of mGluR5 in drug addiction, anxiety, depression, and other neuropsychiatric disorders.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) from the ER into the cytosol. Ca2+ then activates various downstream signaling pathways, including the activation of protein kinase C (PKC) and the modulation of ion channels and transporters.
Biochemical and Physiological Effects:
Activation of mGluR5 by N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, the modulation of neurotransmitter release, and the regulation of gene expression. For example, activation of mGluR5 has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that are thought to underlie learning and memory. Activation of mGluR5 has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide is its selectivity for mGluR5, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This selectivity makes N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide is its relatively low potency, which requires high concentrations of the compound to achieve significant effects. This limitation can be overcome by using more potent mGluR5 agonists, such as CHPG or DHPG.
Direcciones Futuras
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide in scientific research. One direction is to investigate the role of mGluR5 in various neuropsychiatric disorders, such as autism, schizophrenia, and Alzheimer's disease. Another direction is to develop more potent and selective mGluR5 agonists that can be used as therapeutic agents for these disorders. Additionally, the use of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide in combination with other compounds, such as NMDA receptor antagonists or AMPA receptor modulators, may provide insights into the complex interactions between different neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1-phenylcyclopentanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide as a white crystalline solid with a melting point of 210-212°C.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVOHGOELPRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)

![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)
![1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5203918.png)